solanapyrone D

Description

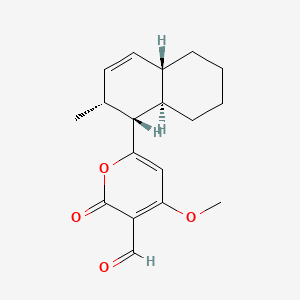

Structure

2D Structure

3D Structure

Properties

CAS No. |

106973-16-4 |

|---|---|

Molecular Formula |

C18H22O4 |

Molecular Weight |

302.4 g/mol |

IUPAC Name |

6-[(1R,2R,4aS,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-4-methoxy-2-oxopyran-3-carbaldehyde |

InChI |

InChI=1S/C18H22O4/c1-11-7-8-12-5-3-4-6-13(12)17(11)16-9-15(21-2)14(10-19)18(20)22-16/h7-13,17H,3-6H2,1-2H3/t11-,12+,13-,17-/m1/s1 |

InChI Key |

AWQLNKJBXASXDU-IPJQOSJUSA-N |

SMILES |

CC1C=CC2CCCCC2C1C3=CC(=C(C(=O)O3)C=O)OC |

Isomeric SMILES |

C[C@@H]1C=C[C@@H]2CCCC[C@H]2[C@@H]1C3=CC(=C(C(=O)O3)C=O)OC |

Canonical SMILES |

CC1C=CC2CCCCC2C1C3=CC(=C(C(=O)O3)C=O)OC |

Synonyms |

solanapyrone A solanapyrone A, (1R-(1alpha,2alpha,4abeta,8aalpha))-isomer solanapyrone D |

Origin of Product |

United States |

Isolation and Advanced Analytical Methodologies for Solanapyrone D

Extraction and Purification Techniques for Solanapyrone D from Fungal Cultures

The initial step in studying this compound involves its extraction from the fungal source. Fungi such as Alternaria solani or other solanapyrone-producing strains are typically grown in either liquid or solid-substrate fermentation cultures. nih.govnih.gov Following an incubation period, the fungal biomass and/or the culture medium is subjected to solvent extraction to isolate the secondary metabolites. nih.gov

A common approach involves culturing the fungus on a solid substrate like rice, followed by extraction with an organic solvent such as ethyl acetate (B1210297) (EtOAc). nih.gov This crude extract contains a complex mixture of compounds, from which this compound must be separated and purified.

Solid Phase Extraction (SPE) Protocols

Solid Phase Extraction (SPE) is a critical sample preparation and cleanup technique used to fractionate the crude fungal extract, concentrating the analytes of interest while removing interfering substances. lcms.czaffinisep.comthermofisher.com This method operates on principles similar to chromatography, utilizing a solid stationary phase (sorbent) and a liquid mobile phase. lcms.cz

For compounds like solanapyrones, a common SPE protocol involves the use of a C18 cartridge. researchgate.net The C18 sorbent is a non-polar stationary phase that retains compounds based on hydrophobic interactions. The typical SPE process involves four key steps:

Conditioning : The sorbent is wetted with a solvent like methanol to activate the stationary phase. affinisep.com

Equilibration : The sorbent is flushed with a solvent similar to the sample matrix, often water, to prepare it for sample loading. sigmaaldrich.com

Sample Loading : The crude extract, often dissolved in an appropriate solvent, is passed through the cartridge. This compound and other non-polar to moderately polar compounds are retained on the C18 sorbent. thermofisher.comresearchgate.net

Elution : The target analyte, this compound, is recovered by washing the cartridge with a solvent of appropriate polarity, such as methanol or acetonitrile, which disrupts the hydrophobic interactions and releases the compound. affinisep.comresearchgate.net

This technique effectively reduces the complexity of the sample matrix, which is crucial for subsequent high-resolution analysis. thermofisher.com

Chromatographic Separation Methods for this compound

Following initial cleanup by SPE, chromatographic methods are employed for the high-resolution separation and purification of this compound from other co-extracted metabolites. jsmcentral.org Column chromatography is a fundamental technique used for this purpose. nih.gov The crude or semi-purified extract is applied to a column packed with a stationary phase, and a mobile phase is used to move the components through the column at different rates, achieving separation.

Common stationary phases used in the purification of fungal natural products include:

Silica Gel : A polar adsorbent used in normal-phase chromatography. nih.gov

Sephadex LH-20 : A size-exclusion chromatography medium that separates molecules based on their size and is also used in partition chromatography with various solvents. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a more advanced technique that offers superior resolution and speed. journalagent.com For the final purification of solanapyrones, preparative HPLC with a reverse-phase column (e.g., C18) is often utilized. mdpi.com This method allows for the isolation of pure this compound, essential for definitive structural analysis and bioactivity studies.

| Technique | Stationary Phase | Principle of Separation | Application |

| Column Chromatography | Silica Gel, Sephadex LH-20 | Adsorption, Size-Exclusion | Initial fractionation and purification |

| High-Performance Liquid Chromatography (HPLC) | C18 (Reverse-Phase) | Partition based on hydrophobicity | High-resolution separation and final purification |

High-Resolution Spectroscopic and Spectrometric Approaches in this compound Elucidation

Once this compound has been isolated in pure form, its chemical structure is determined using a combination of high-resolution spectroscopic and spectrometric techniques. acs.org These methods provide detailed information about the molecule's mass, elemental composition, and the connectivity of its atoms.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. mdpi.com It is widely used for the analysis of complex mixtures, such as fungal extracts. researchgate.net In the context of this compound, LC-MS is used for both detection and quantification.

An Electrospray Ionization (ESI) interface is commonly employed, which generates charged molecular ions from the eluted compounds that can then be detected by the mass spectrometer. mdpi.com ESI-MS can be operated in either positive or negative ion mode to detect protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, respectively. researchgate.netmdpi.com This technique is highly sensitive and specific, allowing for the detection of trace amounts of this compound in a sample. epa.gov

Time-of-Flight Mass Spectrometry (TOF-MS) in this compound Analysis

Time-of-Flight Mass Spectrometry (TOF-MS) is a type of high-resolution mass spectrometry (HRMS) that provides highly accurate mass measurements. scholarena.com This accuracy is crucial for determining the elemental composition of an unknown compound. researchgate.net By measuring the exact mass of the molecular ion of this compound, its molecular formula (C₁₈H₂₂O₄) can be confidently established. nih.gov TOF analyzers separate ions based on the time it takes for them to travel a fixed distance, with lighter ions reaching the detector faster than heavier ones. springernature.com The coupling of UPLC with TOF-MS allows for rapid and accurate analysis of complex samples. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for elucidating the detailed structure of organic molecules like this compound. nih.govspringernature.com It provides information on the chemical environment of individual atoms (specifically ¹H and ¹³C) and their connectivity.

A series of NMR experiments are typically performed:

¹H NMR : Identifies the different types of protons in the molecule and their relative numbers. springernature.com

¹³C NMR : Identifies the different types of carbon atoms in the molecule. springernature.com

2D NMR (COSY, HSQC, HMBC) : These experiments establish correlations between atoms. For instance, COSY (Correlation Spectroscopy) shows which protons are coupled to each other, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to. HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range connections between protons and carbons. mdpi.com

Through detailed analysis of these NMR spectra, the complete carbon skeleton and the relative stereochemistry of this compound can be determined. nih.gov The assignment of its configuration was confirmed through analysis of NMR data and chemical derivatization. nih.gov

| Technique | Information Provided | Contribution to Elucidation |

| LC-MS | Molecular Weight, Retention Time | Detection and quantification in complex mixtures |

| TOF-MS | High-Accuracy Molecular Weight | Determination of elemental formula (C₁₈H₂₂O₄) |

| ¹H and ¹³C NMR | Chemical environment of H and C atoms | Identification of functional groups and carbon skeleton |

| 2D NMR (COSY, HSQC, HMBC) | Atom connectivity and spatial relationships | Definitive structural confirmation and stereochemistry |

Applications of Circular Dichroism (CD) Spectroscopy in Stereochemical Assignment

Circular Dichroism (CD) spectroscopy is a powerful analytical technique for the stereochemical assignment of chiral molecules like this compound. This method relies on the differential absorption of left and right circularly polarized light by an optically active molecule. The resulting CD spectrum provides crucial information about the absolute configuration of the molecule.

The absolute configuration of this compound, a diastereomer of solanapyrone A, was established using the circular dichroism exciton chirality method. researchgate.net This approach is particularly useful for molecules that contain two or more chromophores in close proximity. The interaction between these chromophores leads to a characteristic CD spectrum, the sign of which can be directly related to the absolute stereochemistry of the molecule.

In the case of solanapyrones, the α-pyrone ring and the dehydrodecalin system act as interacting chromophores. The exciton coupling between these moieties gives rise to a split Cotton effect in the CD spectrum. The sign of this Cotton effect is indicative of the chirality of the system. For solanapyrone A, and by extension this compound, chemical derivatization was employed to create a system amenable to the exciton coupling method, allowing for the unambiguous determination of the absolute configuration. researchgate.net

The general principle of using CD spectroscopy for stereochemical assignment involves comparing the experimentally obtained spectrum with either the spectra of closely related compounds of known stereochemistry or with theoretically calculated spectra. nih.gov The mirror-image relationship between the CD spectra of enantiomers provides a definitive way to distinguish between them. nih.gov

Optimization Strategies for this compound Isolation and Analytical Workflows

Optimizing the isolation and analytical workflows for this compound is crucial for obtaining high purity material for further studies and for accurate quantification in complex mixtures. These strategies typically involve the optimization of fungal culture conditions to maximize production, as well as the refinement of extraction, purification, and analytical methods.

Optimization of Fungal Culture Conditions:

The production of solanapyrones by fungi such as Alternaria solani and Ascochyta rabiei is highly dependent on the culture conditions. researchgate.netnih.gov Key parameters that can be optimized to enhance the yield of this compound include:

Culture Medium Composition: The choice of carbon and nitrogen sources, as well as the presence of specific inorganic cations, can significantly influence metabolite production. researchgate.net For instance, growing Ascochyta rabiei on a Czapek Dox liquid medium supplemented with inorganic cations has been shown to support the production of solanapyrones. researchgate.net

Fermentation Time: The production of different solanapyrone analogues can vary over the fermentation period. Monitoring the production of this compound over time allows for the determination of the optimal harvest time to maximize its yield. nih.gov

Culture Type: The yield of solanapyrones has been observed to be significantly higher in surface cultures compared to liquid cultures of A. solani. nih.gov This suggests that the physical state of the culture is a critical parameter to consider for optimization.

Optimization of Isolation and Purification Workflows:

The isolation of this compound from fungal cultures typically involves extraction and chromatographic purification steps. Optimization of these steps is aimed at improving recovery, purity, and efficiency.

Extraction Method: Solid-phase extraction (SPE) using cartridges such as C18 is an effective method for extracting solanapyrones from culture filtrates. researchgate.net The choice of elution solvent, for example, acetonitrile, is critical for efficient recovery. researchgate.net Further optimization could involve exploring different sorbent materials and elution gradients.

Chromatographic Purification: High-performance liquid chromatography (HPLC) is a key technique for the purification of this compound. Optimizing HPLC parameters such as the stationary phase (e.g., C18 column), mobile phase composition (e.g., acetonitrile/water gradient), flow rate, and detection wavelength can significantly improve the resolution and purity of the isolated compound.

Optimization of Analytical Workflows:

For the accurate and sensitive analysis of this compound, the analytical methods themselves must be optimized and validated.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for the determination and quantification of solanapyrones. researchgate.net Optimization of LC-MS parameters includes:

Chromatographic Separation: Fine-tuning the HPLC conditions to achieve baseline separation of this compound from its isomers and other metabolites is essential for accurate quantification.

Mass Spectrometry Detection: Optimizing the ionization source parameters (e.g., electrospray ionization - ESI), and using high-resolution mass spectrometry (e.g., time-of-flight - TOF) allows for accurate mass determination and elemental composition analysis, aiding in the confident identification of this compound. researchgate.net

Method Validation: A comprehensive validation of the analytical method should be performed to ensure its reliability. This includes assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Below is an interactive data table summarizing key parameters for the optimization of this compound production and analysis.

| Parameter Category | Parameter | Optimized Condition/Strategy | Rationale |

| Fungal Culture | Culture Medium | Czapek Dox liquid medium with inorganic cations | Provides essential nutrients for fungal growth and metabolite production. |

| Fermentation Time | Monitor production profile over time | This compound concentration varies with culture age; harvesting at peak production maximizes yield. | |

| Culture Type | Surface culture | Has been shown to produce higher yields of solanapyrones compared to submerged liquid culture. | |

| Isolation | Extraction | Solid-Phase Extraction (C18) | Efficiently concentrates solanapyrones from aqueous culture filtrate. |

| Elution Solvent | Acetonitrile | Effectively elutes solanapyrones from the C18 sorbent. | |

| Purification | Chromatography | High-Performance Liquid Chromatography (HPLC) | Provides high-resolution separation for obtaining pure this compound. |

| Analysis | Analytical Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) | Offers high sensitivity and selectivity for detection and quantification. |

| Mass Analyzer | Time-of-Flight (TOF) | Enables accurate mass measurements for unambiguous identification. |

Biosynthesis of Solanapyrone D: Enzymology and Gene Cluster Analysis

Enzymatic Pathways in Solanapyrone D Formation

Function of the Bifunctional Solanapyrone Synthase (Sol5) as a Diels-Alderase

Catalysis of Oxidation and Intramolecular Diels-Alder Cyclization

The pathway begins with the type I polyketide synthase, Sol1, which synthesizes the octaketide desmethylprosolanapyrone I from acetate (B1210297) units and S-adenosylmethionine (SAM) researchgate.netuniprot.orgnih.gov. Following this, the O-methyltransferase Sol2 and the cytochrome P450 monooxygenase Sol6 modify the molecule, converting desmethylprosolanapyrone I into prosolanapyrone II researchgate.netuniprot.orgnih.gov. The pivotal step involves the enzyme Sol5, identified as a Diels-Alderase researchgate.netuniprot.orgapsnet.org. Sol5 catalyzes a two-step reaction: first, the oxidation of prosolanapyrone II to prosolanapyrone III, which is an aldehyde; and second, the intramolecular Diels-Alder cyclization of prosolanapyrone III nih.govnih.govpsu.edu. This cyclization forms the characteristic decalin ring system found in solanapyrones nih.govresearchgate.netrsc.org. Sol5 is homologous to 6-hydroxy-nicotine oxidase and requires molecular oxygen for its activity, producing hydrogen peroxide as a byproduct nih.govnih.gov. While the non-enzymatic cyclization of prosolanapyrone III occurs in aqueous solution, Sol5 accelerates this process and plays a role in controlling the stereochemical outcome nih.govnih.govpsu.edu.

Stereochemical Outcomes of Enzymatic Cycloaddition

The intramolecular Diels-Alder reaction catalyzed by Sol5 leads to the formation of solanapyrone A and this compound uniprot.orgnih.govresearchgate.net. Solanapyrone A possesses a cis-decalin ring system, whereas this compound features a trans-decalin ring system nih.govacs.orgtandfonline.com. Studies indicate that the enzymatic cycloaddition, particularly when facilitated by Sol5, shows a preference for the exo transition state, leading to a higher proportion of solanapyrone A nih.govprinceton.edu. However, non-enzymatic cyclization of prosolanapyrone III in aqueous solution tends to favor the endo transition state, yielding this compound nih.govprinceton.edu. The enzyme Sol5 appears to exert stereochemical control over this cycloaddition, influencing the ratio of solanapyrone A to D nih.govnih.govresearchgate.net. Research has shown that the enzyme can shift the selectivity, favoring the exo adduct (solanapyrone A) over the endo adduct (this compound) psu.eduprinceton.edu. The absolute configurations of solanapyrone A and D have been determined, providing further evidence for the involvement of biological Diels-Alder reactions in their biosynthesis rsc.orgtandfonline.com.

Dehydrogenase (Sol3) in Solanapyrone Metabolism

The gene sol3 encodes a dehydrogenase that is proposed to be involved in the final steps of solanapyrone biosynthesis researchgate.netuniprot.orgnih.govresearchgate.net. Specifically, Sol3 is thought to convert solanapyrone A and this compound into solanapyrone B and solanapyrone E, respectively uniprot.orgnih.gov. This conversion involves the reduction of an aldehyde functionality in solanapyrones A and D to an alcohol nih.govresearchgate.net. However, the precise role and significance of Sol3 in solanapyrone metabolism remain an area of ongoing investigation, as solanapyrone B has not always been detected in culture filtrates of A. rabiei researchgate.netnih.gov.

Precursor Incorporation Studies and Metabolic Labeling in Biosynthesis Research

Feeding experiments utilizing isotopically labeled precursors, such as acetates and methionine, have been instrumental in establishing the biosynthetic pathway of solanapyrones tandfonline.comoup.com. These studies have confirmed the polyketide origin of solanapyrones, tracing the assembly of the octaketide backbone from acetate units uniprot.orgnih.govtandfonline.comresearchgate.net. Metabolic labeling experiments have provided direct evidence for the incorporation of diene-dienophile precursors in the biosynthesis of solanapyrones, supporting the proposed Diels-Alder reaction mechanism oup.com. The stereochemical outcomes observed in these studies also contributed to understanding the enzymatic control in the cycloaddition step nih.govresearchgate.net.

Transcriptional Regulation of this compound Biosynthesis (e.g., sol4)

The expression of the solanapyrone biosynthesis gene cluster is regulated by a pathway-specific transcription factor (TF) encoded by the sol4 gene researchgate.netasm.orgnih.govresearchgate.net. Sol4 belongs to the fungal-specific Zn(II)2Cys6 zinc cluster TF family and is considered a positive regulator of the entire solanapyrone gene cluster asm.orgresearchgate.netmdpi.com. Deletion of the sol4 gene leads to a complete loss of solanapyrone production, while its overexpression can induce the cluster genes asm.orgnih.govresearchgate.net. Gene expression studies using sol4 deletion and overexpression mutants have helped to define the boundaries of the gene cluster and confirm Sol4's role as a necessary and sufficient factor for inducing solanapyrone biosynthesis asm.orgnih.gov. This transcriptional regulation ensures that solanapyrones are produced under specific conditions, such as during saprobic growth, rather than during parasitic infection researchgate.netresearchgate.net.

Biological Activities and Ecological Significance of Solanapyrone D

Cytotoxic Activities of Solanapyrone D in In Vitro Cellular Models

Assessment in Specific Cell Lines and IC50 Determinations

Directly reported in vitro cytotoxicity data, specifically IC50 values, for this compound against various cell lines are limited in the provided literature. However, its diastereomer, solanapyrone A, has demonstrated activity against the P388 cell line, with reported IC50 values of 3.1 and 1.1 μg/mL. acs.org Solanapyrone A has also been identified as an inhibitor of DNA polymerases β and λ, which are involved in DNA repair and cell cycle control. mdpi.comnih.gov this compound is formed alongside solanapyrone A from the precursor prosolanapyrone II via a Diels-Alder reaction catalyzed by solanapyrone synthase (SPS), typically in a ratio of approximately 7:1 (solanapyrone A to this compound). nih.gov While specific studies detailing this compound's independent cellular effects are scarce, its structural similarity to solanapyrone A suggests potential, albeit possibly different, biological interactions.

| Compound | Cell Line | IC50 (µg/mL) | Citation |

| Solanapyrone A | P388 | 3.1 | acs.org |

| Solanapyrone A | P388 | 1.1 | acs.org |

| This compound | Data not available | Data not available | - |

Ecological Role of Solanapyrones in Fungal Life Cycles and Niche Adaptation

Solanapyrones are recognized for their significant ecological roles within fungal life cycles, particularly in niche adaptation and inter-organismal interactions. These secondary metabolites are produced by fungi that inhabit diverse ecological niches, including plant pathogens like Ascochyta rabiei and Alternaria solani. mdpi.comnih.govasm.org Their presence suggests a function beyond mere metabolic byproducts, contributing to the fungus's survival and competitive advantage in its environment. mdpi.com Research indicates that solanapyrones, especially solanapyrone A, possess antifungal properties, enabling fungi to suppress the growth of competing saprobic microorganisms found in environments such as decaying plant matter. mdpi.comusda.govresearchgate.netresearchgate.netnih.govslu.se This suggests a role in resource acquisition and territorial defense within complex microbial communities.

Role in Saprobic Growth vs. Parasitic Phases

The production of solanapyrones, particularly solanapyrone A, is strongly associated with the saprobic growth phase of fungi rather than their parasitic interactions with host plants. Studies on Ascochyta rabiei have demonstrated that solanapyrone biosynthesis genes are highly expressed during growth on dead organic matter (saprobic growth) but show only basal expression during infection of living host tissues (parasitic growth). usda.govresearchgate.netnih.govresearchgate.net This differential expression pattern indicates that solanapyrones are primarily activated when the fungus engages in decomposition and survival on non-living substrates. researchgate.net The production of solanapyrone A is specifically linked to the development of asexual fruiting bodies during saprobic growth, suggesting a role in facilitating the fungus's persistence and propagation in its environment, especially during overwintering periods. usda.govresearchgate.netnih.gov

| Fungal Species | Growth Phase | Solanapyrone Production | Key Genes Expression (sol1, sol4, sol5) | Ecological Role Implied | Citation |

| Ascochyta rabiei | Parasitic | Low/Basal | Low | Not for pathogenicity | usda.govresearchgate.net |

| Ascochyta rabiei | Saprobic | High | High | Competition with saprobes, survival, fruiting body development | usda.govresearchgate.netnih.govresearchgate.net |

Contribution to Fungal Virulence (or lack thereof)

Contrary to initial assumptions that solanapyrones might function as virulence factors, current research indicates they are not essential for pathogenicity in fungi such as Ascochyta rabiei and Alternaria solani. nih.govapsnet.orgfrontiersin.orgapsnet.org Experiments involving the deletion of genes critical for solanapyrone biosynthesis, such as the Diels-Alderase gene sol5, resulted in mutants that were equally virulent on host plants as their wild-type counterparts. apsnet.orgapsnet.org This suggests that while solanapyrones exhibit phytotoxicity, their absence does not impair the fungus's ability to cause disease. mdpi.comapsnet.orgapsnet.org Instead, the ecological significance of solanapyrones appears to lie more in their role in inter-fungal competition. usda.govresearchgate.netresearchgate.netnih.gov The observed antifungal activity of solanapyrone A against competing saprobic fungi supports this hypothesis, positioning solanapyrones as crucial for survival and competitive advantage in ecological niches outside of direct host parasitism. usda.govresearchgate.netresearchgate.netnih.gov

| Fungal Species | Mutant Type | Virulence Compared to Wild-Type | Proposed Ecological Role | Citation |

| Ascochyta rabiei | Solanapyrone-minus (e.g., Δsol5) | Equal | Competition with saprobic fungi, survival in debris | researchgate.netapsnet.orgapsnet.org |

| Alternaria solani | Solanapyrone-minus (e.g., Δsol5) | Equal | Competition with saprobic fungi, survival in debris | apsnet.orgapsnet.org |

List of Mentioned Solanapyrone Compounds:

Solanapyrone A

Solanapyrone B

Solanapyrone C

this compound

Solanapyrone J

Solanapyrone K

Solanapyrone L

Solanapyrone M

Solanapyrone N

Molecular Mechanisms of Action of Solanapyrone D

Identification and Elucidation of Solanapyrone D Biological Targets

Direct biological targets of this compound have not been extensively reported in scientific literature. However, significant research into its diastereomer, solanapyrone A, has identified specific and selective biological targets. Given their structural similarity, these targets represent the most probable candidates for this compound's activity.

The primary identified targets of solanapyrone A are mammalian DNA polymerase β (pol β) and DNA polymerase λ (pol λ). nih.gov Solanapyrone A selectively inhibits the activities of these two polymerases, which belong to the same family and share high structural similarity. nih.gov Notably, solanapyrone A does not significantly inhibit replicative DNA polymerases or prokaryotic DNA polymerases at similar concentrations. acs.org The inhibitory effect is potent, with specific concentrations required to achieve 50% inhibition (IC50). acs.orgnih.gov

| Target Enzyme | Organism/Type | IC50 Value | Reference |

|---|---|---|---|

| DNA polymerase β | Rat | 30 µM | acs.org |

| DNA polymerase λ | Human | 37 µM | nih.gov |

Cellular and Subcellular Perturbations Induced by this compound

Specific studies detailing the cellular and subcellular perturbations induced directly by this compound are scarce. However, the known activities of solanapyrone A and the consequences of inhibiting its target enzymes provide insight into the likely cellular effects.

As a phytotoxin, solanapyrone A has been shown to induce necrosis in tomato leaves at concentrations between 0.1 and 0.25 µM. acs.org It also demonstrates significant antifungal properties, effectively suppressing the growth of competing saprobic fungi such as Alternaria, Epicoccum, and Ulocladium species. researchgate.net

At the subcellular level, the inhibition of DNA polymerases β and λ would primarily disrupt DNA repair processes. nih.govnih.gov These enzymes are critical for the base excision repair (BER) pathway, which is responsible for correcting single-base DNA damage. nih.gov Inhibition of these polymerases would lead to an accumulation of DNA lesions, which can stall DNA replication, induce chromosomal damage, and ultimately trigger cell cycle arrest or apoptosis. nih.govfrontiersin.org Therefore, it is plausible that this compound induces cellular perturbations by interfering with the maintenance of genomic integrity.

Modulatory Effects of this compound on Biochemical Pathways

The primary biochemical pathway modulated by solanapyrones, based on the activity of solanapyrone A, is the DNA base excision repair (BER) pathway. nih.gov DNA polymerase β and DNA polymerase λ play essential roles in this pathway by filling the single-nucleotide gaps that arise after a damaged DNA base has been excised. nih.gov By inhibiting these enzymes, solanapyrone A effectively interrupts this critical DNA repair mechanism.

The inhibitory action of solanapyrone A is competitive with both the DNA template and the deoxynucleotide triphosphate (dNTP) substrates. nih.gov This suggests that the compound interferes with the formation of the stable enzyme-substrate complex required for DNA synthesis, thereby halting the repair pathway. nih.gov This disruption of DNA repair is a significant modulatory effect on a fundamental biochemical process for maintaining cell viability and genomic stability. frontiersin.org

Investigations into Binding Affinities and Protein Interactions

Detailed binding affinity studies, such as the determination of the dissociation constant (Kd), have not been published for this compound. However, the interaction between solanapyrone A and DNA polymerase β has been characterized, offering a model for the likely protein interactions of this compound.

Biochemical analysis using BIAcore demonstrated that solanapyrone A selectively binds to the N-terminal 8-kDa domain of DNA polymerase β. nih.gov This domain is crucial as it is responsible for binding to single-stranded DNA. nih.gov Further investigation revealed that solanapyrone A's interaction with this domain specifically inhibits the single-stranded DNA-binding activity of the enzyme. nih.gov However, it did not affect other functions of this domain, such as the recognition of 5'-phosphate groups in gapped DNA or its AP lyase activity. nih.gov The mechanism of inhibition is antagonistic competition with both the DNA template and the nucleotide substrate. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Target Protein | DNA polymerase β | nih.gov |

| Binding Domain | N-terminal 8-kDa domain | nih.gov |

| Mechanism of Inhibition | Antagonistically competes with both DNA template and nucleotide substrate | nih.gov |

| Inhibited Function | Single-stranded DNA-binding activity | nih.gov |

Chemical Synthesis and Derivatization of Solanapyrone D and Analogues

Total Synthesis Strategies for Solanapyrone D

The total synthesis of this compound has been approached through several distinct strategies, evolving from lengthy, multi-step processes to highly efficient, stereocontrolled routes. A pivotal element in these syntheses is the construction of the characteristic 3,4-dehydrodecalin moiety, for which the intramolecular [4+2] cycloaddition has been a consistently utilized and powerful tool. researchgate.net

Early strategies were notable for their length. For instance, the first total synthesis of this compound, accomplished by Hagiwara and coworkers, required 19 steps. researchgate.netunits.it Later approaches significantly improved upon this, demonstrating remarkable advancements in synthetic efficiency. A landmark achievement in this area was the organocatalytic approach developed by the MacMillan group, which completed the synthesis in a much-reduced number of steps. researchgate.netacs.org

Other synthetic methodologies have also been employed to access the solanapyrone scaffold. For example, a domino Michael strategy was utilized in the synthesis of the related solanapyrone G. acs.orgnih.gov This highlights the diverse synthetic chemistry toolkit that has been applied to this family of natural products.

Key Synthetic Intermediates and Cascade Reactions

Central to modern, efficient syntheses of this compound is the use of specific, carefully designed synthetic intermediates that facilitate key bond-forming events. A crucial intermediate in the organocatalytic route is a trienal aldehyde substrate, which is designed to undergo a cascade reaction. acs.org

This cascade is initiated by the formation of an iminium ion, a key step in many organocatalytic transformations. The reversible condensation of a chiral imidazolidinone catalyst with the trienal aldehyde forms the iminium ion in situ. This activation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the dienophile component of the molecule, which then triggers the intramolecular Diels-Alder cyclization. Subsequent hydrolysis of the iminium ion yields the bicyclic decalin aldehyde product. researchgate.net This single, elegant operation constructs the core ring system and simultaneously sets multiple stereocenters with high control. researchgate.net

Following the key cycloaddition, the resulting decalin aldehyde is further elaborated. For instance, it can be condensed with the bistrimethylsilyl enol ether of methyl acetoacetate to form an aldol product, which is a precursor to the pyrone ring of the final this compound molecule. acs.org

Stereoselective and Asymmetric Synthesis Approaches (e.g., Organocatalytic Diels-Alder Reactions)

Achieving the correct stereochemistry is a paramount challenge in the synthesis of this compound. Modern approaches have successfully addressed this through the development of powerful asymmetric and stereoselective reactions, most notably the organocatalytic intramolecular Diels-Alder (IMDA) reaction. nih.gov

The MacMillan group pioneered the use of chiral secondary amine catalysts, specifically imidazolidinones, to catalyze this transformation with exceptional control over the stereochemical outcome. researchgate.netnih.gov This strategy, termed iminium catalysis, provides a method for the enantioselective [4+2] cycloisomerization of tethered diene-enal systems. nih.gov

In the synthesis of (-)-solanapyrone D, a "second generation" imidazolidinone catalyst was used. acs.org The reaction of the trienal precursor with this catalyst afforded the desired endo cycloadduct with high diastereoselectivity (>20:1) and enantioselectivity (90% ee). acs.org Remarkably, all four of the stereocenters present in the decalin core of this compound were installed in this single catalytic step. researchgate.net This organocatalytic IMDA reaction represents a highly efficient method for constructing complex, stereochemically rich carbocyclic systems.

| Catalyst | Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee %) |

| Imidazolidinone catalyst | Trienal aldehyde | Decalin aldehyde | 71 | >20:1 | 90 |

This table summarizes the key results of the organocatalytic intramolecular Diels-Alder reaction used in the total synthesis of this compound.

Comparative Analysis of Synthetic Routes

The evolution of synthetic strategies for this compound provides a clear illustration of progress in the field of organic synthesis. A comparative analysis of the different routes reveals a strong trend towards greater efficiency and elegance.

| Route | Key Strategy | Number of Steps | Overall Yield (%) | Key Advantages |

| Hagiwara et al. | Traditional multi-step synthesis | 19 | Not specified | First total synthesis, established feasibility. |

| MacMillan et al. | Organocatalytic IMDA cascade | 9 (from commercial materials) | 25 (over 6 steps for final transformations) | High efficiency, excellent stereocontrol in a single step, short route. |

| Hagiwara et al. (Solanapyrone G) | Domino Michael strategy | Not specified for D | 6 (overall for G) | Alternative approach to the decalin core. |

This table offers a comparative overview of different total synthesis routes to this compound and related compounds.

Semisynthesis of this compound Derivatives

While total synthesis has been a major focus, semisynthesis offers an alternative route to new derivatives. This approach involves chemically modifying the natural product itself or a late-stage synthetic intermediate. For example, simvastatin, a crucial cholesterol-lowering drug, is a semisynthetic derivative of the fungal polyketide lovastatin. researchgate.net In the context of solanapyrones, a full account of a synthetic strategy for solanapyrone G also detailed the synthesis of this compound from a common late-stage sulfoxide intermediate. acs.org This conversion demonstrates the potential for semisynthetic modifications from a shared precursor, allowing for the generation of different members of the solanapyrone family from a single advanced intermediate.

Design and Synthetic Routes for Solanapyrone Analogues

The design and synthesis of analogues—molecules that are structurally similar to the natural product—are crucial for exploring structure-activity relationships and developing new therapeutic agents. rsc.org The solanapyrone family itself presents a range of naturally occurring analogues, such as solanapyrones A, G, J, K, L, N, O, and S, which feature variations in oxidation state and functional groups on the core scaffold. nih.gov

Synthetic efforts have not only targeted these natural variants but have also created novel analogues. Strategies for creating such analogues often leverage the same key reactions developed for the total synthesis of the parent compound. For instance, the domino Michael strategy used for solanapyrone G and the organocatalytic Diels-Alder reaction are versatile methods that can be adapted to produce a variety of analogues by simply modifying the initial building blocks. acs.orgnih.gov The synthesis of other natural products with related α-pyrone cores, such as alternapyrone, has also been achieved, showcasing the broader applicability of these synthetic strategies. nih.gov

Functional Group Modifications and Scaffold Diversification

Altering the functional groups on the solanapyrone molecule or modifying its core ring structure (scaffold) are key strategies for generating chemical diversity. Functional group modifications can involve simple changes, such as the reduction of an aldehyde to an alcohol, or more complex transformations. For example, different solanapyrone analogues isolated from nature display a variety of functionalities in place of the aldehyde, including an amine (solanapyrone K), an enamine (solanapyrone L), and even an oxime (solanapyrone S). nih.gov

Scaffold diversification involves more profound changes to the molecular skeleton. While the dehydrodecalin core is characteristic of solanapyrones, synthetic strategies could potentially be adapted to create different ring systems. The intramolecular Diels-Alder reaction, for example, is a powerful tool for forming various [4.4.0] and [4.3.0] bicyclic ring systems, demonstrating the potential for scaffold diversification by altering the tether that connects the diene and dienophile. nih.gov These modifications allow chemists to systematically probe which parts of the molecule are essential for its biological activity.

Structure Activity Relationship Sar Studies of Solanapyrone D Analogues

Correlating Stereochemistry with Biological Activity

The stereochemistry of the dehydrodecalin core is a critical aspect of solanapyrone structure and biosynthesis, directly influencing the identity of the resulting compounds. The formation of the decalin moiety in solanapyrones is believed to occur via intramolecular Diels-Alder (DA) reactions. nih.govtandfonline.comacs.orgnih.govresearchgate.netrsc.orgprinceton.eduresearchgate.netpsu.eduacs.org This cycloaddition can be catalyzed by enzymes like solanapyrone synthase (SPS) or occur non-enzymatically.

The stereochemical outcome of this DA reaction dictates whether a cis-fused (e.g., solanapyrone A) or trans-fused (e.g., solanapyrone D) decalin system is formed. nih.govtandfonline.comnih.govpsu.edu Non-enzymatic cyclization of the precursor prosolanapyrone III tends to favor the trans-decalin system, leading to this compound. nih.govtandfonline.comnih.govpsu.edu Conversely, enzymatic cyclization, particularly in the presence of Alternaria solani cell extracts or purified solanapyrone synthase, often exhibits an exo-preference, yielding the cis-decalin system characteristic of solanapyrone A. nih.govtandfonline.comnih.govpsu.edu Both solanapyrone A and D have been isolated as optically active compounds, indicating that their biosynthesis results in specific enantiomers. tandfonline.comprinceton.edu

The importance of stereochemistry in biological activity is a well-established principle in medicinal chemistry and natural product research. researchgate.net While specific comparative biological data for different stereoisomers of this compound analogues are not detailed in the provided literature, it is known that for other decalin-containing natural products, the stereochemistry of the decalin moiety can significantly affect biological activities. nih.gov Therefore, the trans-stereochemistry of this compound’s decalin system is a key structural feature that likely influences its specific biological interactions and potency. Total synthesis efforts have also focused on achieving precise stereochemical control, such as the organocatalytic asymmetric synthesis of (−)-solanapyrone D, highlighting the importance of its specific stereochemical configuration. researchgate.netacs.orgsemanticscholar.orgnih.govmdpi.com

Computational Chemistry and Molecular Modeling in SAR Analysis

Computational chemistry and molecular modeling play a vital role in elucidating SAR by providing insights into molecular interactions, reaction mechanisms, and the quantitative relationships between structure and activity. In the context of solanapyrones, computational studies have been instrumental in understanding their biosynthesis. For instance, docking simulations and molecular dynamics have been employed to model the binding of substrates to enzymes like solanapyrone synthase (SPS) and iridoid synthase (ISY), helping to explain the stereoselective nature of the cycloaddition reactions that form the decalin core. researchgate.net Density functional theory (DFT) calculations have also contributed to clarifying the enzymatic mechanisms involved. researchgate.net

Beyond understanding biosynthesis, computational tools are widely used in SAR analysis for drug discovery and natural product optimization. Techniques such as molecular docking allow researchers to predict how a molecule (ligand) binds to a biological target (protein), identifying key interaction points and guiding the design of new analogues. vcu.eduresearchgate.netnih.govekb.egmdpi.com Molecular dynamics simulations can further reveal the dynamic nature of these interactions. researchgate.net Quantitative Structure-Activity Relationship (QSAR) studies, including methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are employed to establish mathematical models that correlate specific structural features of a series of compounds with their observed biological activity. vcu.eduresearchgate.netnih.govresearchgate.netnih.gov These computational approaches are crucial for identifying structural determinants of potency and selectivity, thereby guiding the rational design of novel this compound analogues with potentially improved biological profiles or altered modes of action. nih.govacs.orgrug.nl

Compounds Mentioned

Solanapyrone A

Solanapyrone B

Solanapyrone C

this compound

Solanapyrone E

Solanapyrone J

Solanapyrone K

Solanapyrone L

Solanapyrone M

Solanapyrone O

Prosolanapyrone I

Prosolanapyrone II

Prosolanapyrone III

Desmethylprosolanapyrone I

UCS1025A

Salvinorin A

Biotechnological Production and Engineering of Solanapyrone D

Microbial Fermentation Strategies for Solanapyrone D Production

Microbial fermentation is the foundational method for producing solanapyrones. The native producer, the phytopathogenic fungus Alternaria solani, is cultivated under specific laboratory conditions to induce the production of these secondary metabolites. Fermentation processes are complex and involve optimizing various factors such as culture medium composition, pH, temperature, and aeration to maximize the yield of the desired compounds. While traditional fermentation of wild-type strains can produce this compound, the yields are often insufficient for extensive research or commercial application, which has driven the development of more advanced genetic strategies.

The initial isolation and characterization of solanapyrones A, B, and C were achieved through large-scale fermentation of A. solani. Subsequent studies have shown that the production profile of different solanapyrones can vary significantly between different strains of the fungus and under different culture conditions. This natural variability highlights the potential for process optimization in fermentation. Modern biotechnological approaches often use precision fermentation, where genetically engineered microbes are cultivated in controlled bioreactors to produce specific, high-value compounds. This strategy offers greater control and potentially higher efficiency compared to the fermentation of wild-type organisms.

Genetic Engineering of Fungal Strains for Enhanced Solanapyrone Yield

Genetic engineering offers powerful tools to enhance the production of solanapyrones in their native fungal hosts. By manipulating the genetic makeup of A. solani, researchers can overcome the limitations of traditional fermentation. Strategies typically involve the overexpression of key biosynthetic genes or the deletion of genes responsible for competing metabolic pathways that divert precursors away from solanapyrone synthesis.

A major breakthrough in this area was the identification and cloning of the solanapyrone biosynthetic gene cluster (BGC) from Alternaria solani. This cluster contains all the essential genes for solanapyrone biosynthesis, including the highly reducing polyketide synthase (HRPKS) encoded by the sol1 gene, which is responsible for creating the polyketide backbone. The cluster also includes genes for tailoring enzymes like an O-methyltransferase (sol2), a dehydrogenase (sol3), a flavin-dependent oxidase (sol5), and a cytochrome P450 (sol6), along with a transcription factor (sol4) that likely regulates the expression of the entire cluster.

By placing these genes under the control of strong, constitutive promoters, it is possible to significantly increase their expression and, consequently, the final yield of solanapyrones. Modern gene-editing technologies like CRISPR/Cas9 have become versatile platforms for precise genome editing in filamentous fungi, enabling targeted gene insertions, deletions, or modifications to enhance the production of valuable secondary metabolites.

Table 1: Genes in the Solanapyrone Biosynthetic Gene Cluster from Alternaria solani

| Gene | Encoded Protein | Putative Function in Biosynthesis |

|---|---|---|

| sol1 | Prosolanapyrone Synthase (PSS) | A highly reducing polyketide synthase (HRPKS) that forms the initial polyketide chain. |

| sol2 | O-methyltransferase | Catalyzes methylation steps. |

| sol3 | Dehydrogenase | Performs oxidation/reduction reactions. |

| sol4 | Transcription Factor | Regulates the expression of the sol gene cluster. |

| sol5 | Solanapyrone Synthase (SPS) | A flavin-dependent oxidase that catalyzes both an oxidation and the key Diels-Alder cycloaddition. |

Pathway Engineering and Heterologous Expression for Novel Solanapyrones

Pathway engineering and heterologous expression represent the cutting edge of solanapyrone production, allowing for both the creation of novel derivatives and production in more industrially amenable host organisms. Heterologous expression involves transferring the entire solanapyrone BGC, or parts of it, from A. solani into a well-characterized and easily culturable host fungus, such as Aspergillus oryzae or Aspergillus nidulans. These hosts are often considered "clean," as they produce low levels of their own secondary metabolites, which simplifies the detection and purification of the heterologously produced compounds.

The expression of the sol1 gene (encoding prosolanapyrone synthase) in Aspergillus oryzae was a critical step in confirming its function. This experiment led to the successful production of desmethylprosolanapyrone I, a key intermediate in the biosynthetic pathway. Similarly, the sol5 gene, which encodes the crucial solanapyrone synthase (SPS), was expressed in the yeast Pichia pastoris. The purified recombinant SPS enzyme was shown to convert the achiral precursor prosolanapyrone II into (-)-solanapyrone A, confirming its dual function in catalyzing both an oxidation and the subsequent stereoselective Diels-Alder reaction.

This "plug-and-play" approach of expressing biosynthetic genes in heterologous hosts opens up possibilities for combinatorial biosynthesis. By expressing different combinations of the sol genes or by co-expressing them with genes from other biosynthetic pathways, it is possible to generate novel solanapyrone analogs that are not produced naturally. For example, selectively omitting or replacing tailoring enzymes like the cytochrome P450 (sol6) could lead to the accumulation of different intermediates or the creation of derivatives with altered hydroxylation patterns, potentially leading to compounds with new or improved biological activities.

Table 2: Examples of Heterologous Expression of Solanapyrone Biosynthetic Genes

| Gene(s) Expressed | Host Organism | Product(s) | Finding |

|---|---|---|---|

| sol1 | Aspergillus oryzae | Desmethylprosolanapyrone I | Confirmed the function of sol1 as the prosolanapyrone synthase (PSS). |

Future Directions and Emerging Research Avenues for Solanapyrone D Research

Exploration of Novel Biological Activities of Solanapyrone D

Current research has primarily identified solanapyrone A as a phytotoxin with potential inhibitory effects on DNA polymerases nih.gov. However, the broader biological spectrum of this compound remains largely uncharacterized. Future research should focus on comprehensive screening of this compound against a diverse range of biological targets and cellular models. This includes investigating its potential as an antimicrobial agent against various bacterial and fungal pathogens, its cytotoxic effects on different cancer cell lines, and its interactions with host plant defense mechanisms. Structure-activity relationship (SAR) studies, involving the synthesis of this compound analogs, could further elucidate which structural features are critical for specific biological activities, paving the way for the design of more potent and selective compounds rsc.org.

Application of this compound as a Probe for Biological Pathway Elucidation

The unique biosynthesis of this compound, particularly the involvement of the Sol5 enzyme (solanapyrone synthase) in catalyzing both an oxidation and an intramolecular Diels-Alder reaction nih.govnih.gov, makes it an excellent candidate for use as a chemical probe. Sol5 is recognized as a potential Diels-Alderase, a rare class of enzymes involved in natural product biosynthesis acs.orgresearchgate.netresearchgate.net. By studying how this compound and its biosynthetic precursors interact with cellular components, researchers can gain insights into the mechanisms of Diels-Alderase enzymes, polyketide synthesis, and the metabolic pathways they influence. Developing labeled versions of this compound could allow for tracking its cellular localization and interactions, thereby illuminating specific biological pathways and enzyme functions.

Advanced Biotechnological Approaches for Sustainable Solanapyrone Production

The current production of this compound relies on fungal fermentation, which can be limited by yield and scalability. Advanced biotechnological approaches are crucial for developing sustainable and efficient production methods. This includes:

Metabolic Engineering of Fungal Strains: Optimizing the solanapyrone biosynthesis gene cluster (sol genes) in producing fungi like Alternaria solani or Ascochyta rabiei through genetic manipulation could enhance yields nih.govoup.com. This might involve overexpressing key enzymes like Sol1 (polyketide synthase) and Sol5 (solanapyrone synthase) or modulating regulatory genes like Sol4 nih.gov.

Heterologous Expression: Expressing the solanapyrone biosynthetic pathway in more amenable host organisms, such as Aspergillus oryzae or Pichia pastoris, has already shown promise for producing intermediates and related compounds nih.govresearchgate.net. Further optimization of heterologous expression systems could lead to scalable production of this compound.

Synthetic Biology Approaches: Designing and constructing novel biosynthetic pathways in engineered microbes could offer a highly controlled and sustainable method for this compound production, potentially bypassing some of the limitations of natural producers.

Systems Biology and Omics-Based Studies of this compound Interaction with Organisms

Understanding the complex interplay between this compound and its biological environment requires a systems biology approach, integrating various "omics" data.

Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in response to this compound exposure in target organisms (e.g., plants, bacteria) can reveal its molecular targets and pathways of action. For instance, studying the transcriptional response of plants to this compound could identify defense-related genes or signaling pathways that are activated or suppressed.

Metabolomics: Comprehensive analysis of the metabolome of organisms exposed to this compound can uncover downstream metabolic alterations, providing a holistic view of its impact on cellular physiology. This could help identify endogenous metabolites that are modulated by this compound, offering clues to its mechanism of action.

Genomics and Pathway Analysis: Integrating genomic data with pathway information can help identify host genes or pathways that are particularly sensitive or responsive to this compound. This is especially relevant for understanding its phytotoxicity and potential ecological roles.

By pursuing these research avenues, the scientific community can significantly expand the knowledge base surrounding this compound, potentially uncovering new therapeutic agents, valuable biochemical tools, and sustainable production strategies.

Q & A

Q. What biosynthetic pathways are involved in solanapyrone D production, and how are they experimentally validated?

this compound biosynthesis in Alternaria solani and Ascochyta rabiei involves a [4+2] cycloaddition reaction converting prosolanapyrone II into the final toxin. Gene clusters (e.g., sol4 and sol5) are critical: sol5 encodes solanapyrone synthase, while sol4 regulates biosynthesis. Knockout mutants (sol4Δ/sol5Δ) abolish toxin production, confirmed via HPLC and precursor accumulation assays. These genetic approaches, combined with homologous gene cluster comparisons, validate the pathway .

Q. What analytical techniques are used to structurally characterize this compound?

Structural elucidation relies on NMR spectroscopy (¹H, ¹³C, 2D-COSY) for carbon skeleton determination, mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for stereochemical analysis. Synthetic approaches, such as domino Michael reactions and vinylogous aldol reactions, further corroborate structural features .

Q. How is this compound’s role in plant pathology assessed experimentally?

Pathogenicity assays involve inoculating chickpea seedlings with wild-type and toxin-deficient fungal strains. Disease progression metrics (lesion size, sporulation) are compared. Despite in vitro toxicity to chickpea tissues, sol4Δ/sol5Δ mutants show unchanged virulence, suggesting this compound is dispensable for infection under tested conditions .

Advanced Research Questions

Q. How do kinetic studies resolve this compound’s mechanism of enzyme inhibition?

Competitive inhibition is determined via kinetic assays measuring DNA polymerase activity in the presence of solanapyrone analogs. For example, solanapyrone A (structurally similar to D) competes with ssDNA for binding to the 8-kDa domain of DNA polymerase β, validated via gel mobility shift assays and Ki calculations. This method distinguishes competitive vs. noncompetitive inhibition modes .

Q. What experimental strategies address contradictions between in vitro toxicity and in planta pathogenicity data?

Comparative metabolomics of wild-type and mutant strains identifies toxin precursors (e.g., prosolanapyrone II) and environmental triggers (e.g., host redox state) that may activate latent toxicity. Dual RNA-seq during infection can reveal host-pathogen interactions masking this compound’s role .

Q. How are solanapyrone biosynthesis gene clusters functionally annotated?

Homology-based cloning (using Alternaria solani sequences) identifies putative sol genes in Ascochyta rabiei. CRISPR-Cas9-mediated knockout, followed by LC-MS toxin profiling, confirms gene function. Complementation assays (reintroducing sol4/sol5 into mutants) restore biosynthesis, validating regulatory roles .

Q. What safety protocols are critical when handling this compound in laboratory settings?

OSHA-compliant practices include using fume hoods for synthesis, PPE (nitrile gloves, safety goggles), and avoiding aerosolization. Acute toxicity (oral LD50 > 300 mg/kg) mandates spill containment with inert absorbents. Waste disposal follows EPA guidelines for phytotoxic compounds .

Methodological Considerations

- Experimental Reproducibility : Detailed protocols for fungal culturing (e.g., PDA media, 22°C), toxin extraction (ethyl acetate partitioning), and HPLC conditions (C18 column, UV detection at 254 nm) must be included in supplementary materials to enable replication .

- Data Contradiction Analysis : Use mutant complementation studies and multi-omics integration (transcriptomics/metabolomics) to reconcile discrepancies between genetic knockout effects and phenotypic outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.